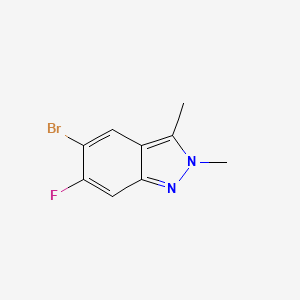

5-bromo-6-fluoro-2,3-dimethyl-2H-indazole

Description

Properties

IUPAC Name |

5-bromo-6-fluoro-2,3-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMZJPTZUFZVAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NN1C)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 6 Fluoro 2,3 Dimethyl 2h Indazole

High-Resolution Mass Spectrometry (HR-ESI-MS, EI-MS) for Elemental Composition and Fragmentation Analysis

Fragmentation Route Analysis for Structural Confirmation

To fulfill the user's request, access to proprietary research data or published studies that specifically focus on the analytical characterization of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole would be necessary. Without such sources, any attempt to generate the required content would be speculative and would not meet the standard of being "scientifically accurate" and based on "detailed research findings."

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and understanding the bonding within a molecule. By analyzing the interaction of infrared radiation with this compound, its distinct vibrational modes can be determined.

Fourier Transform Infrared (FT-IR) spectroscopy is a well-established method for the qualitative analysis of organic compounds. The technique identifies characteristic vibrations of functional groups, providing a molecular fingerprint. For this compound, the FT-IR spectrum is expected to show absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational frequencies anticipated for this molecule include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching within the indazole ring system, and vibrations associated with the C-Br and C-F bonds. The precise positions of these bands are influenced by the electronic effects of the bromo and fluoro substituents on the aromatic ring.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2975 - 2850 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C=N (Indazole Ring) | Stretching | 1615 - 1575 |

| C-F | Stretching | 1250 - 1020 |

Note: The data in this table is predictive and based on characteristic vibrational frequencies for similar functional groups.

Gas-phase infrared spectroscopy offers a more detailed view of molecular vibrations by eliminating intermolecular interactions that occur in the solid or liquid state. This allows for a more precise assignment of the fundamental vibrational modes of the isolated molecule. For this compound, this technique would provide highly resolved spectra, enabling a thorough comparison with theoretical calculations from methods like Density Functional Theory (DFT). Such a comparison is crucial for the accurate assignment of each observed vibrational band to a specific atomic motion within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 875.4 |

| Z | 4 |

Note: This table presents hypothetical data as specific crystallographic information for this compound is not publicly available.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. mdpi.com While this compound itself is not chiral, if it were to be functionalized with a chiral center or exist in a chiral environment, ECD could be employed. The experimental ECD spectrum would be compared with quantum chemical predictions for the possible enantiomers, allowing for the assignment of the absolute stereochemistry. mdpi.com The shape and sign of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. nih.gov

Computational Chemistry and Theoretical Studies on 5 Bromo 6 Fluoro 2,3 Dimethyl 2h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, this analysis would reveal how the electron-withdrawing bromine and fluorine atoms, along with the electron-donating methyl groups, influence its electronic characteristics and potential for charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the negative potential around the nitrogen and halogen atoms and positive potential in other areas, thereby predicting the most likely sites for electrophilic and nucleophilic attack.

Vibrational Frequency Predictions and Spectral Assignments

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of this compound, specific spectral peaks can be assigned to the stretching and bending of particular bonds, such as C-H, C-N, C-F, and C-Br. This would aid in the structural confirmation of the synthesized compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape and flexibility. Furthermore, if this compound were being investigated as a potential drug candidate, MD simulations would be invaluable for studying its binding modes and stability within the active site of a biological target.

Quantum Chemical Parameter Analysis

From the energies of the HOMO and LUMO, several quantum chemical parameters can be derived to quantify the reactivity and stability of a molecule.

Chemical Hardness and Softness

Chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. Calculating these parameters for this compound would provide a quantitative measure of its stability and reactivity in chemical reactions.

In Silico Molecular Docking Studies with In Vitro Biological TargetsWhile the concept of molecular docking is a common computational technique in medicinal chemistry, specific in silico studies predicting the binding affinities, interaction modes, or identifying key residues for this compound with any biological target have not been published.

Without these fundamental research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further computational research on this specific molecule is needed to provide the data necessary for such an analysis.

Investigation of Structure Activity Relationships Sar for 5 Bromo 6 Fluoro 2,3 Dimethyl 2h Indazole Derivatives in in Vitro Biological Systems

Influence of Halogen Substituents (Bromine, Fluorine) on In Vitro Activity Profiles

The presence and nature of halogen substituents on the indazole ring are critical determinants of a molecule's biological activity. Halogens can influence factors such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating interactions with biological targets.

In the case of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole, the bromine at position C5 and fluorine at C6 are expected to significantly impact its activity profile. Generally, the inclusion of hydrophobic groups such as halogens can influence potency. nih.gov For instance, in a series of indazole-pyrimidine derivatives evaluated as VEGFR-2 inhibitors, the presence of halogen groups led to a decrease in potency compared to methoxy (B1213986) derivatives. nih.gov

The type of halogen is also a key factor. Studies on the metabolism of 2-fluoro-4-halophenols have shown that as the halogen substituent changes from fluorine to chlorine to bromine, the hydrophobicity of the phenol (B47542) increases. nih.gov This increased hydrophobicity can lead to greater accumulation in the hydrophobic membrane environment of enzymes, which in turn affects metabolic pathways and could influence in vitro activity by altering enzyme kinetics. nih.gov The combination of the highly electronegative fluorine and the larger, more polarizable bromine atom creates a unique electronic environment on the benzene (B151609) portion of the indazole core, which can be pivotal for specific receptor or enzyme interactions.

Impact of Alkyl Substitutions (Dimethyl) on the 2H-Indazole Scaffold's In Vitro Interactions

Alkyl groups, such as the two methyl groups in this compound, play a fundamental role in defining the molecule's steric and electronic properties. The N2-methyl group is a result of N-alkylation of the indazole scaffold, a process that can be challenging to control regioselectively, often yielding a mixture of N1 and N2 isomers. beilstein-journals.org The choice between N1 and N2 substitution is a critical design element, as it alters the geometry and hydrogen bonding capacity of the molecule.

Regiochemical Considerations in Structure-Activity Modulation

The specific placement of substituents on the 2H-indazole scaffold is a cornerstone of its structure-activity relationship. The regiochemistry of functional groups dictates the molecule's three-dimensional shape and the presentation of key interacting moieties, such as hydrogen bond donors and acceptors.

For indazole derivatives, N-alkylation regioselectivity (N1 vs. N2) is a critical factor, as the two isomers possess different chemical properties and biological activities. beilstein-journals.org The synthesis of 2H-indazoles is often pursued to achieve a specific molecular geometry. organic-chemistry.orgresearchgate.net The substitution pattern on the benzene ring is equally important. For instance, in the development of 1H-indazole-based IDO1 inhibitors, it was found that substituent groups at the C4 and C6 positions largely affect inhibitory activity. nih.gov Similarly, in another study, researchers investigated the effects of exchanging functional groups between the C3 and C6 positions to determine if anti-cancer activities were retained. rsc.org This highlights that the positions of the 5-bromo and 6-fluoro substituents in the target compound are not arbitrary and are expected to have a defined role in its biological interactions, potentially by directing the molecule's orientation within a target's binding site.

Correlation between Computational Predictions and In Vitro Observed Activities for Optimized Lead Compounds

Computational modeling, particularly molecular docking, has become an indispensable tool for understanding and predicting the biological activity of indazole derivatives. These in silico methods provide valuable insights into the binding modes of ligands and help rationalize observed structure-activity relationships. nih.gov

Several studies on 2H-indazole derivatives have successfully used docking simulations to analyze and explain their in vitro activity. For example, docking studies were used to understand the interaction of N2-substituted aza-2H-indazole derivatives with kinases like SGK1, revealing that the azaindazole head forms crucial hydrogen bonds with key residues. nih.gov In another instance, the anti-inflammatory potential of certain 2,3-diphenyl-2H-indazole derivatives was evaluated in silico against human cyclooxygenase-2 (COX-2), with docking calculations suggesting a binding mode similar to that of a known reference inhibitor. mdpi.comnih.gov These examples underscore the strong correlation that can be achieved between computational predictions and experimentally observed in vitro activities, making it a vital component in the lead optimization process for indazole-based compounds. nih.gov

SAR Studies Pertaining to Specific In Vitro Enzyme Inhibition (e.g., Kinases, IDO1)

The indazole scaffold is a privileged structure for targeting various enzymes, notably kinases and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govresearchgate.net

Kinase Inhibition: Indazole derivatives have been extensively developed as kinase inhibitors, with several approved for cancer treatment. rsc.org The 2H-indazole scaffold is particularly effective, with the two adjacent nitrogen atoms enabling strong hydrogen bond formation within the hydrophobic pockets of kinase receptors. researchgate.net SAR studies have revealed that N2-substituted aza-2H-indazole derivatives can show selective inhibition against kinases such as SGK1, Tie2, and SRC. nih.govmdc-berlin.de The nature of the substituent at the N2 position is critical for activity and selectivity.

Table 1: In Vitro Kinase Inhibition by Indazole Derivatives

| Compound Class | Target Kinase | Key SAR Observation | Reference |

|---|---|---|---|

| N2-substituted aza-2H-indazoles | SGK1, Tie2, SRC | Phenyl spacer and arylsulfonamide/amide linkage at N2 position are important. | nih.gov |

| Indazole-pyrimidine derivatives | VEGFR-2 | Methoxy derivatives are more potent than halogen-substituted ones. | nih.gov |

IDO1 Inhibition: The indazole scaffold has also been identified as a promising pharmacophore for the inhibition of IDO1, an important target in cancer immunotherapy. nih.gov SAR studies on 1H-indazole derivatives indicated that the indazole ring itself is necessary for IDO1 inhibition. nih.gov Docking models suggest that indazoles interact with the ferrous ion of the heme group and key residues in hydrophobic pockets of the enzyme. nih.gov While many studied IDO1 inhibitors are 1H-indazoles, the general principles of interaction with the heme cofactor and the active site pockets are relevant for 2H-indazole derivatives as well. researchgate.netacs.org

SAR for In Vitro Antioxidant Activity

Certain indazole derivatives have demonstrated notable in vitro antioxidant activity. This activity is often evaluated through assays that measure the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to inhibit lipid peroxidation (LPO). nih.gov

A study investigating the anti-inflammatory and antioxidant properties of indazole and its derivatives found that they inhibited DPPH activity in a concentration-dependent manner. nih.gov The substitution pattern on the indazole ring was shown to influence the degree of antioxidant activity. For example, 6-nitroindazole (B21905) displayed a higher degree of DPPH inhibition compared to 5-aminoindazole (B92378) and the parent indazole compound at the same concentration. nih.gov These findings suggest that the electronic properties conferred by substituents are key to modulating the radical scavenging potential of the indazole nucleus. The electron-withdrawing nature of the bromo and fluoro substituents on this compound could therefore play a significant role in defining its potential antioxidant properties.

Table 2: In Vitro Antioxidant Activity of Indazole Derivatives (at 200µg/ml)

| Compound | % Inhibition of DPPH |

|---|---|

| Indazole | 57.21 |

| 5-aminoindazole | 51.21 |

| 6-nitroindazole | 72.60 |

Mechanistic and Target Identification Studies of 5 Bromo 6 Fluoro 2,3 Dimethyl 2h Indazole in in Vitro Models

Inhibition of Specific Enzymes and Kinases (in vitro mechanistic studies)

The following subsections detail the inhibitory profile of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole and related indazole-containing compounds against a range of enzymes and kinases that are implicated in various cellular processes.

Protein tyrosine kinases (PTKs) are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and differentiation. nih.gov Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. nih.goved.ac.uk Indazole derivatives have emerged as a promising class of compounds with potential PTK inhibitory activity.

In vitro assessments have demonstrated that various indazole-based compounds can effectively inhibit tyrosine kinases. For instance, a series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their ability to inhibit PTKs, with some exhibiting activity comparable to or better than the reference compound, genistein. nih.gov Furthermore, the discovery of a reversible inhibitor of Bruton's Tyrosine Kinase (BTK), BMS-986142, which features a complex carbazole (B46965) structure, highlights the potential of heterocyclic compounds in targeting specific tyrosine kinases with high potency and selectivity. nih.gov While direct in vitro data for this compound as a broad-spectrum tyrosine kinase inhibitor is not specified, the established activity of the broader indazole class suggests this is a plausible area of investigation.

The indazole scaffold has been identified as a key pharmacophore for the inhibition of several important kinases involved in cancer progression.

Fibroblast Growth Factor Receptors (FGFRs): FGFRs, a subfamily of tyrosine kinases, are implicated in cellular processes like proliferation and migration. nih.gov Aberrant FGFR signaling is particularly noted in bladder cancer. nih.gov A study focused on de novo design identified an indazole-based pharmacophore for FGFR inhibition. nih.gov Subsequent synthesis and biological evaluation of 23 indazole derivatives revealed inhibitory activity against FGFR1-3 in the micromolar range (0.8–90 μM), with some compounds showing moderate selectivity for individual FGFRs. nih.gov For example, one compound, referred to as compound 10 in the study, inhibited FGFR1, FGFR2, and FGFR3 with IC50 values of 0.8 μM, 0.8 μM, and 4.5 μM, respectively. nih.gov

While specific data for this compound is not provided in these studies, the demonstrated efficacy of the indazole core against FGFRs suggests that it could also exhibit similar inhibitory properties. Further in vitro kinase assays would be necessary to confirm and quantify this activity.

Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in inflammation and pain pathways by converting arachidonic acid to prostaglandins. mdpi.com Indazole derivatives have been investigated for their anti-inflammatory properties, with COX-2 inhibition being a primary mechanism of action.

In vitro studies have shown that indazole compounds can be potent and selective inhibitors of COX-2. nih.gov For example, in one study, various indazoles inhibited COX-2 by 68% to 78% at a concentration of 50 μM. nih.gov Specifically, 5-aminoindazole (B92378) demonstrated a maximum inhibition of 78% and an IC50 value of 12.32 μM for COX-2. nih.gov The IC50 values for indazole and 6-nitroindazole (B21905) against COX-2 were 23.42 μM and 19.22 μM, respectively. nih.gov These findings suggest that the indazole scaffold is a promising template for the development of COX-2 inhibitors. researchgate.netnih.govresearchgate.net

The inhibitory potential of this compound against COX-2 has not been explicitly detailed in the available literature, but based on the activity of related compounds, it is a scientifically reasonable area for further investigation.

Mast cells play a central role in allergic and inflammatory responses by releasing mediators such as histamine (B1213489). nih.gov The stabilization of mast cells to prevent this degranulation is a key therapeutic strategy for allergic conditions. scispace.com

While direct evidence of this compound acting as a CRAC channel blocker or mast cell stabilizer is not available, the anti-inflammatory properties observed with other indazole derivatives suggest a potential for indirect effects on mast cell-mediated responses. For instance, curcumin (B1669340) has been shown to inhibit mast cell degranulation and the release of histamine and β-hexosaminidase in vitro. nih.gov This indicates that compounds with anti-inflammatory activity can influence mast cell function. Further in vitro studies would be required to determine if this compound has a direct stabilizing effect on mast cells.

Farnesyltransferase is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is often mutated in cancers. Inhibition of this enzyme is a strategy for cancer therapy. There is currently no available in vitro data specifically linking this compound to the inhibition of farnesyltransferase.

Histone deacetylase 6 (HDAC6) is a unique enzyme that primarily deacetylates non-histone proteins and is involved in various cellular processes. A study focused on the design and synthesis of HDAC6 inhibitors utilized a pyrazoloindazole scaffold. nih.gov This work led to the identification of a compound, designated A16, which showed good inhibitory activity against HDAC6. nih.gov This compound also demonstrated an inhibitory effect on inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Although the specific compound in the study was a pyrazoloindazole derivative, the findings highlight the potential of the broader indazole family to serve as a scaffold for HDAC6 inhibitors. Direct in vitro testing of this compound is necessary to ascertain its activity against HDAC6.

Antiproliferative Activity in Cancer Cell Lines (in vitro)

There is no specific information available in the scientific literature regarding the in vitro antiproliferative activity of this compound against cancer cell lines. While various indazole derivatives have been synthesized and evaluated for their anti-cancer properties, showing potent growth inhibitory activity against cell lines such as breast cancer, lung cancer, and colorectal cancer, data for this specific compound is absent. nih.gov

No studies were found that investigated the specific effects of this compound on cellular pathways in cancer cells. For context, other indazole derivatives have been shown to induce apoptosis, increase levels of reactive oxygen species (ROS), and modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in vitro. nih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Other In Vitro Biological Activities and their Mechanistic Basis

There is no available data from in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays to characterize the antioxidant potential of this compound.

A search of the scientific literature did not yield any studies on the in vitro antimicrobial or antifungal activity of this compound. Research has been conducted on other bromo-indazole derivatives, which have been evaluated for their efficacy against various bacterial and fungal strains, but specific data for the requested compound is not available. researchgate.net

There is no information available from in vitro predictive models or computational studies regarding the anticonvulsant potential of this compound.

Advanced Analytical Methodologies for Purity Assessment and Quality Control of 5 Bromo 6 Fluoro 2,3 Dimethyl 2h Indazole

Quantitative Analysis Techniques

Quantitative analysis is fundamental to determining the amount of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole in a given sample, typically expressed as a percentage purity. This involves the use of sophisticated instrumental techniques that offer high levels of sensitivity and precision.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment of many organic compounds, including this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For purity profiling, an HPLC method is developed to separate the main compound from any potential impurities.

A typical HPLC system for this analysis would utilize a reverse-phase column (e.g., a C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the analyte exhibits strong absorbance. The area of the chromatographic peak corresponding to the main compound is proportional to its concentration. Purity is often determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters and Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Main Peak) | 5.8 minutes |

| Purity Result (Area %) | 99.7% |

| Limit of Detection (LOD) | 0.01% |

| Limit of Quantitation (LOQ) | 0.03% |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile and thermally stable impurities. In the context of this compound analysis, a sample is vaporized and separated based on its boiling point and polarity in a capillary column.

As each separated component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification of the main compound and any co-eluting impurities by comparing their fragmentation patterns to known spectral libraries or by structural elucidation. This makes GC-MS an invaluable tool for identifying potential starting materials, by-products, or degradation products that might be present in the sample.

Table 2: Hypothetical GC-MS Impurity Profile

| Retention Time (min) | Detected Mass (m/z) | Proposed Impurity Identity |

| 4.5 | 188 | 6-fluoro-2,3-dimethyl-2H-indazole (de-brominated) |

| 5.2 | 244 | This compound |

| 6.1 | 260 | This compound N-oxide |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for quantification that does not require an identical reference standard of the analyte. The technique relies on the principle that the integrated signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

For a qNMR assay of this compound, a known amount of a certified internal standard is added to a precisely weighed sample of the compound. The ¹H NMR spectrum is then recorded under specific conditions that ensure a quantitative response. By comparing the integral of a unique, well-resolved proton signal from the target compound to the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high accuracy.

Table 3: Example of a qNMR Purity Calculation

| Parameter | Target Compound | Internal Standard (Maleic Acid) |

| Signal Used | N-methyl singlet | Olefinic singlet |

| Chemical Shift (δ, ppm) | ~3.8 | 6.27 |

| Number of Protons | 3H | 2H |

| Integral Value | 1.50 | 1.00 |

| Mass | 25.0 mg | 10.0 mg |

| Calculated Purity | - | - |

| Result | 99.5% w/w | - |

Method Validation Parameters for Analytical Procedures

Before an analytical method can be used for routine quality control, it must undergo a rigorous validation process to demonstrate its suitability. researchgate.net Method validation establishes through documented evidence that the procedure is reliable for its intended application. researchgate.net

Specificity, or selectivity, is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netnih.gov In the context of an HPLC method for this compound, specificity is demonstrated by showing that the peak for the main compound is well-resolved from peaks of known impurities and potential degradation products. nih.gov

This is often achieved by "spiking" the sample with known impurities and demonstrating baseline separation. Furthermore, peak purity analysis, often using a photodiode array (PDA) detector, can be employed to confirm that the chromatographic peak of the target compound is spectrally homogeneous and not co-eluting with any impurities.

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spiking a sample with a known amount of the pure compound and measuring the recovery. nih.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the standard deviation or relative standard deviation (RSD) over a series of measurements and is evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Table 4: Summary of Validation Parameters for a Hypothetical HPLC Method

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | Baseline resolution (>1.5) from all known impurities | Achieved |

| Accuracy (Recovery) | 98.0% - 102.0% | 99.8% |

| Precision (Repeatability) | RSD ≤ 1.0% | 0.4% |

| Precision (Intermediate) | RSD ≤ 2.0% | 0.9% |

Linearity and Range Determination

The linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. A well-defined linear relationship is essential for accurate quantification. For the purity assessment of this compound, a high-performance liquid chromatography (HPLC) method with UV detection is typically employed.

The determination of linearity involves preparing a series of calibration standards of the this compound reference standard at different concentrations. The range of these concentrations is selected to encompass the expected levels of the analyte in the samples to be tested. For an assay of the main component, this range typically spans from 80% to 120% of the target concentration. For the quantification of impurities, the range must cover from the reporting threshold to at least 120% of the specification limit for each impurity.

A linear regression analysis is performed on the data obtained from the analysis of the calibration standards. The peak area of the analyte is plotted against its concentration, and the resulting relationship is evaluated based on the correlation coefficient (r) or the coefficient of determination (r²), the y-intercept, and the slope of the regression line. An r² value greater than 0.99 is generally considered indicative of a strong linear relationship.

The following table presents illustrative data for the linearity and range determination of this compound using an HPLC-UV method.

| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|---|

| 80 | 80 | 785432 |

| 90 | 90 | 883614 |

| 100 | 100 | 981796 |

| 110 | 110 | 1080021 |

| 120 | 120 | 1178245 |

Linearity Regression Analysis:

Detection and Quantitation Limits for Impurities

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the analysis of impurities. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are typically established using one of three methods as per the International Council for Harmonisation (ICH) guidelines: the visual evaluation method, the signal-to-noise ratio method, or the method based on the standard deviation of the response and the slope of the calibration curve. For chromatographic methods, the signal-to-noise ratio is a commonly used approach, where an S/N ratio of 3:1 is generally accepted for estimating the LOD and a ratio of 10:1 for the LOQ.

The determination of LOD and LOQ is crucial for ensuring that the analytical method is sensitive enough to detect and quantify any potentially harmful impurities at the required low levels. The table below provides hypothetical LOD and LOQ values for potential impurities in this compound, determined by an HPLC-UV method.

| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Basis of Determination |

|---|---|---|---|

| Impurity A (Starting Material) | 0.05 | 0.15 | Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) |

| Impurity B (By-product) | 0.04 | 0.12 | Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) |

| Degradation Product X | 0.06 | 0.18 | Signal-to-Noise Ratio (3:1 for LOD, 10:1 for LOQ) |

Characterization and Use of Reference Materials in Purity Analysis

Reference materials are of paramount importance in the purity analysis and quality control of pharmaceutical substances. A reference standard is a highly purified and well-characterized compound that is used as a benchmark for the identification and quantification of the API and its impurities.

The establishment of a primary reference standard for this compound involves its synthesis at a high purity level, followed by extensive characterization to confirm its identity and purity. This characterization typically includes:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate and confirm the molecular structure.

Chromatographic Purity: High-performance liquid chromatography (HPLC) with a universal detector (e.g., a charged aerosol detector) or multiple detectors is used to assess the presence of any impurities. Purity is often determined by the area percentage method.

Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess purity.

Water Content: Karl Fischer titration is employed to determine the water content.

Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any residual solvents from the synthesis process.

Inorganic Impurities: Analysis of sulfated ash provides a measure of the total inorganic impurity content.

Once a primary reference standard is established, secondary reference standards can be prepared and qualified against the primary standard. These secondary standards are then used for routine quality control testing. In the purity analysis of this compound, the reference standard is used to:

Confirm the identity of the main peak in a chromatogram by comparing retention times.

Prepare calibration curves for the quantitative determination of the API.

Quantify impurities by using the relative response factor (RRF) of each impurity relative to the main compound, or by using a specific reference standard for that impurity if available.

Identification and Quantification of Potential Synthetic Impurities and Degradation Products

The control of impurities is a critical aspect of drug development and manufacturing. Impurities can arise from the manufacturing process (synthetic impurities) or from the degradation of the drug substance over time (degradation products). A thorough understanding of the potential impurities is essential for developing a robust control strategy.

For this compound, potential synthetic impurities can be predicted based on the synthetic route. A plausible synthesis could involve the N-methylation of a 5-bromo-6-fluoro-3-methyl-2H-indazole precursor. Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts.

Degradation products can be identified through forced degradation studies, where the drug substance is subjected to stress conditions such as heat, humidity, light, and acidic, basic, and oxidative environments. These studies help to elucidate the degradation pathways and identify the likely degradation products that may form under normal storage conditions.

The identification of these impurities is typically achieved using hyphenated techniques such as LC-MS, which provides both chromatographic separation and mass spectrometric information for structural elucidation. Once identified, these impurities can be synthesized and used as reference standards for their quantification in routine quality control.

The following table lists some potential synthetic impurities and degradation products of this compound.

| Compound Name | Structure | Potential Origin |

|---|---|---|

| 5-bromo-6-fluoro-3-methyl-1H-indazole | Isomer of starting material | Synthetic impurity |

| 5-bromo-6-fluoro-3-methyl-2H-indazole | Unreacted starting material | Synthetic impurity |

| 6-fluoro-2,3-dimethyl-2H-indazole | Debrominated by-product | Synthetic impurity/Degradation product |

| This compound N-oxide | Oxidation product | Degradation product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.